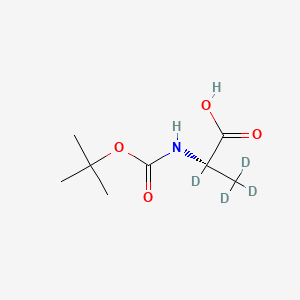

N-tert-Boc-L-alanine-D4

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

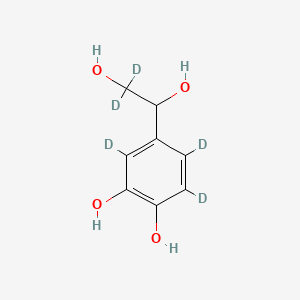

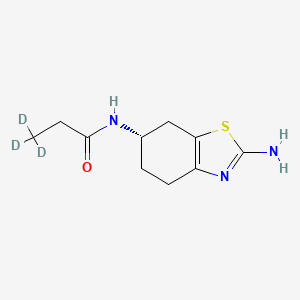

“N-tert-Boc-L-alanine-D4” is a labelled version of N-tert-Boc-L-alanine . Alanine is one of the non-essential amino acids for humans and is a key compound in the glucose-alanine cycle .

Synthesis Analysis

The synthesis of this compound involves the use of reagents such as oxalyl chloride, di-tert-butyl dicarbonate, triethylamine (TEA), and diethylisopropylamine (DIPEA) .Molecular Structure Analysis

The molecular formula of this compound is C8H11D4NO4 . The InChI Key is QVHJQCGUWFKTSE-QXDDTQFUSA-N . The Canonical SMILES is CC(C(=O)O)NC(=O)OC©©C .Chemical Reactions Analysis

The deprotection of N-Boc directly linked to aromatic moieties were reasonably fast, occurring within 3 hours and with high yields, >70% .Physical And Chemical Properties Analysis

The molecular weight of this compound is 193.24 . The melting point is 83°C . The specific rotation [a]20/D is -25.5 deg (C=2, AcOH) .Scientific Research Applications

Alanine Racemase Inhibitors Research on alanine racemase, an enzyme pivotal for bacterial cell wall synthesis, has identified standard inhibitors including O-carbamyl-d-serine and d-cycloserine. While not directly about N-tert-Boc-L-alanine-D4, the study highlights efforts to find selective and potent inhibitors of alanine racemase that are not substrate analogs, suggesting a potential area of application for novel alanine derivatives in developing antibacterial agents (Azam & Jayaram, 2015).

β-Alanine in Plants β-Alanine, a non-proteinogenic amino acid, plays a crucial role in plant stress responses, including protection from temperature extremes and heavy metal shock. Though the focus is on β-alanine, the mechanisms by which plants utilize these amino acids for stress responses and the synthesis of anti-microbial compounds could inform research on this compound's applications in enhancing plant resilience (Parthasarathy, Savka, & Hudson, 2019).

Alanine Dehydrogenase Applications Alanine dehydrogenase (AlaDH) plays a role in the conversion of L-alanine to pyruvate and vice versa, crucial for microbial metabolism and energy generation. The enzyme's applications span pharmaceutical, environmental, and food industries, suggesting this compound could have potential in biotechnological processes involving AlaDH, especially in the development of novel biosynthetic pathways (Dave & Kadeppagari, 2019).

Safety and Hazards

Mechanism of Action

Target of Action

N-tert-Boc-L-alanine-D4 is a labelled form of N-tert-Boc-L-alanine . Alanine, the core structure of this compound, is one of the non-essential amino acids for humans . .

Mode of Action

As a derivative of alanine, it may interact with biological systems in a similar manner to alanine .

Biochemical Pathways

Alanine, the core structure of this compound, is a key compound in the glucose-alanine cycle . This cycle involves the transfer of amino groups from peripheral tissues to the liver, where they can be converted into glucose. The labelled form of this compound may be used in research to study this and other biochemical pathways involving alanine.

properties

IUPAC Name |

(2S)-2,3,3,3-tetradeuterio-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO4/c1-5(6(10)11)9-7(12)13-8(2,3)4/h5H,1-4H3,(H,9,12)(H,10,11)/t5-/m0/s1/i1D3,5D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVHJQCGUWFKTSE-QXDDTQFUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][C@@](C(=O)O)(C([2H])([2H])[2H])NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

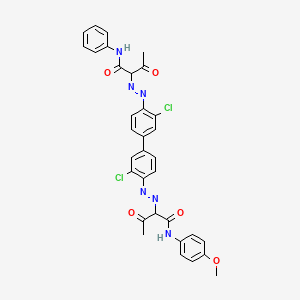

![5-Deuterio-5-[[4-[2-[5-(1,2,2,2-tetradeuterio-1-hydroxyethyl)pyridin-2-yl]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B563086.png)